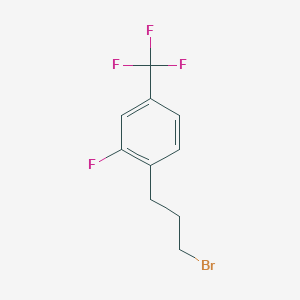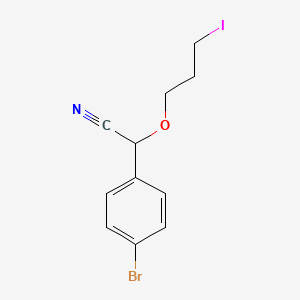
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is an organic compound that features both bromine and iodine atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitrile Formation: Conversion of a suitable precursor to an acetonitrile derivative.
Iodination: Introduction of an iodine atom to the propoxy chain.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for bromine substitution) or palladium catalysts (for cross-coupling reactions).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized acetonitrile compounds.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-Fluorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-Bromophenyl)-2-(3-chloropropoxy)acetonitrile
Uniqueness
2-(4-Bromophenyl)-2-(3-iodopropoxy)acetonitrile is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds
Propriétés
Formule moléculaire |
C11H11BrINO |
|---|---|
Poids moléculaire |
380.02 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile |
InChI |
InChI=1S/C11H11BrINO/c12-10-4-2-9(3-5-10)11(8-14)15-7-1-6-13/h2-5,11H,1,6-7H2 |
Clé InChI |
QXMYBZQPMTXWHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)OCCCI)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



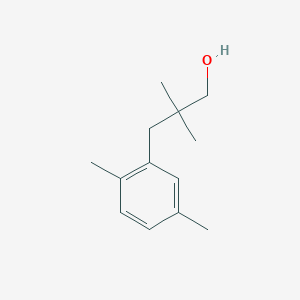
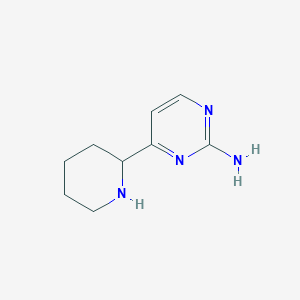
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

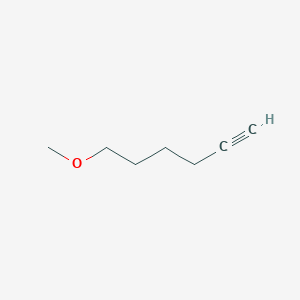

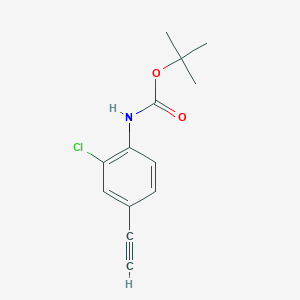
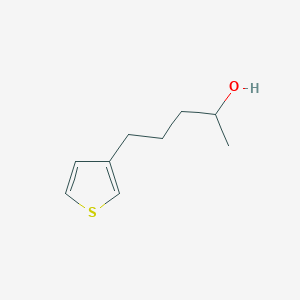

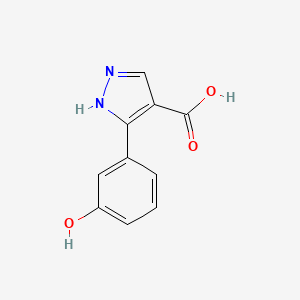

aminehydrochloride](/img/structure/B15322408.png)
